4-chloro-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
Description
4-Chloro-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide is a benzohydrazide derivative featuring a quinoxaline core substituted with a trifluoromethyl group and a methyl group. Quinoxalines are bicyclic aromatic systems known for their electron-deficient nature, enabling diverse interactions in biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrazide moiety facilitates coordination with metal ions and hydrogen bonding .
Properties
IUPAC Name |
4-chloro-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4O/c1-25(24-16(26)10-6-8-11(18)9-7-10)15-14(17(19,20)21)22-12-4-2-3-5-13(12)23-15/h2-9H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKFDRTTWBMOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorobenzoyl chloride with methylhydrazine to form 4-chloro-N’-methylbenzenecarbohydrazide. This intermediate is then reacted with 3-(trifluoromethyl)-2-quinoxalinecarboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
2.2. Condensation Reactions
Benzohydrazides can undergo condensation reactions with aldehydes or ketones to form hydrazones. These reactions are often conducted in boiling methanol or ethanol, sometimes with an acidic catalyst for ketones . The resulting hydrazones have diverse biological activities and are explored for their pharmacological properties.
3.1. Nucleophilic Aromatic Substitution
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Nucleophilic Substitution | Strong nucleophile (e.g., ammonia), high temperature | 4-amino-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide |
3.2. Condensation with Aldehydes
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Condensation with Benzaldehyde | Boiling methanol, acidic catalyst (optional) | N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]-N-(benzylidene)benzohydrazide |
3.3. Hydrolysis
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Hydrolysis | Aqueous base (e.g., NaOH), heat | 4-chlorobenzoic acid and N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]hydrazine |
Characterization Techniques
Characterization of the compound and its reaction products typically involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of quinoxaline compounds have been reported to exhibit significant antibacterial activity against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The introduction of electron-withdrawing groups like trifluoromethyl enhances the antimicrobial efficacy, suggesting that 4-chloro-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide may share similar properties due to its structural characteristics .
Case Study: Antimicrobial Screening
In one study, synthesized compounds containing the quinoxaline framework were screened for their antimicrobial properties using the well diffusion method. The results indicated that specific derivatives showed notable inhibition zones against tested microorganisms, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL for Mycobacterium smegmatis. This suggests that compounds with similar structures could be developed into effective antimicrobial agents .
Anticancer Activity
The anticancer potential of compounds related to this compound has been explored in various studies. For example, hydrazone derivatives derived from quinoxaline have shown promising antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating significant cytotoxicity .
Case Study: Anticancer Testing
A series of methyl derivatives based on the quinoxaline structure were synthesized and tested for their antiproliferative effects. Out of 25 derivatives screened, several exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating strong potential for further development as anticancer agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of specific functional groups significantly influences the biological activity of quinoxaline derivatives. The trifluoromethyl group at position 3 of the quinoxaline ring is particularly noted for enhancing both antimicrobial and anticancer activities. Furthermore, variations in substituents at different positions on the benzene and quinoxaline rings can lead to improved potency against targeted pathogens or cancer cells .
Mechanism of Action
The mechanism of action of 4-chloro-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
The compound’s quinoxaline scaffold distinguishes it from monocyclic analogs. Key comparisons include:
Key Observations :
- The target compound’s quinoxaline core offers greater rigidity and electronic complexity compared to monocyclic benzohydrazides.
- Trifluoromethyl groups in analogs (e.g., 3-(trifluoromethyl)benzohydrazide ) improve membrane permeability, suggesting similar benefits for the target.
- Methyl substitution on the hydrazide nitrogen may reduce steric hindrance compared to bulkier groups (e.g., pyridinyl ).
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃, -Cl) improve activity by increasing electrophilicity and target binding.
- Bicyclic systems (e.g., quinoxaline, chromene) may enhance selectivity for specific enzymes or receptors.
Physicochemical and Crystallographic Properties
Crystal structures of analogs reveal intermolecular interactions:
- Hydrogen bonding : Common in hydrazides (e.g., N-H···O in 4-chloro-N′-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide ).
- Halogen interactions : Bromo and chloro substituents form Br···O or Cl···π contacts .
- π-π stacking: Observed in quinoxaline derivatives due to planar aromatic systems .
The target compound’s trifluoromethyl group may introduce unique packing via C-F···H or C-F···π interactions, as seen in related fluorinated compounds .
Biological Activity
4-Chloro-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide (CAS Number: 338773-42-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, and includes data tables and case studies to provide a comprehensive overview.
- IUPAC Name : 4-chloro-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzohydrazide
- Molecular Formula : C17H12ClF3N4O
- Molecular Weight : 380.76 g/mol
- Purity : 90% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the quinoxaline moiety is known to enhance the compound's interaction with biological systems, leading to potential anticancer and anti-inflammatory effects.
Anticancer Activity
Several studies have evaluated the anticancer properties of quinoxaline derivatives, including this compound. Key findings include:
- Cell Line Studies : The compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies indicated IC50 values below 10 µg/mL, suggesting potent activity .
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties. It was found to inhibit TNFα-induced NF-κB activation, a critical pathway in inflammation, suggesting its potential use in treating inflammatory diseases .
Case Studies
- Study on Antitumor Activity : A study synthesized various quinoxaline derivatives, including the target compound, and tested their antitumor efficacy. Results showed that compounds with similar structures had significant cytotoxicity against multiple cancer cell lines, supporting the hypothesis that structural modifications can enhance biological activity .
- Molecular Docking Studies : Molecular docking simulations indicated that this compound binds effectively to targets associated with cancer proliferation pathways. This binding affinity correlates with observed cytotoxic effects in cell line assays .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-chloro-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted benzohydrazides and trifluoromethyl-substituted quinoxaline derivatives. For example, analogous hydrazides are prepared by reacting 4-chlorobenzoyl chloride with methylhydrazine, followed by Schiff base formation with aldehyde/ketone derivatives. Characterization involves FT-IR (C=O stretch at ~1650 cm⁻¹, N-H stretch at ~3200 cm⁻¹), UV-Vis spectroscopy (solvent-dependent λmax shifts), and elemental analysis. Crystallization in methanol or ethanol often yields single crystals for X-ray diffraction (XRD) validation of regiochemistry .
Q. How can spectroscopic techniques resolve structural ambiguities in substituted benzohydrazide derivatives?
- Methodological Answer : Discrepancies in tautomeric forms (e.g., keto-enol equilibria) or regiochemistry are resolved using:
- FT-IR : Confirms hydrazide C=O and N-H stretches.
- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns methyl and trifluoromethyl group positions (e.g., <sup>19</sup>F NMR detects CF3 splitting patterns).
- XRD : Provides unambiguous bond lengths and angles (e.g., quinoxaline ring planarity, dihedral angles between aromatic systems) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- Frontier Molecular Orbitals (FMOs) : Predicts electrophilic/nucleophilic sites (e.g., quinoxaline N-atoms as electron-deficient centers).
- Molecular Electrostatic Potential (MEP) : Maps charge distribution to explain hydrogen-bonding interactions in crystal packing.
- Molecular docking : Screens binding affinities with biological targets (e.g., cholinesterases) using AutoDock Vina, validated by experimental IC50 values .
Q. How do structural modifications (e.g., substituent position) influence biological activity?
- Methodological Answer :
- Trifluoromethyl positioning : Para-substitution on the quinoxaline ring enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration in neuroactive analogs.
- Methyl group on hydrazide : Reduces steric hindrance, favoring planar conformations for enzyme binding.
- Structure-Activity Relationship (SAR) : Compare IC50 values against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to identify balanced inhibitors. For example, derivatives with 3-CF3 substitution show mixed-type inhibition (Ki = 46.8 µM for AChE) .
Q. What challenges arise in crystallographic refinement of hydrazide-quinoxaline derivatives, and how are they addressed?
- Methodological Answer :
- Disorder in CF3 groups : High thermal motion complicates refinement. Use SHELXL with restrained isotropic displacement parameters (ISOR) and PART instructions.
- Z′ > 1 structures : Multiplicity in asymmetric units (e.g., Z′ = 3 in ) requires TWIN/BASF commands to model pseudo-merohedral twinning.
- Hydrogen bonding networks : Olex2-generated hydrogen-bond tables validate intermolecular interactions (e.g., N-H⋯O and O-H⋯N in methanol solvates) .
Q. How can contradictory solubility data in polar vs. nonpolar solvents be rationalized?
- Methodological Answer : Solubility discrepancies arise from:
- Hydrazide tautomerism : Keto forms dominate in DMSO (high polarity), enhancing solubility, while enol forms aggregate in chloroform.
- CF3 hydrophobicity : LogP calculations (e.g., via ChemAxon) predict lower aqueous solubility than non-fluorinated analogs. Experimental validation via shake-flask method in pH 7.4 buffer is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
